molecular formula C20H22F3N5O B1684610 SGI-1776 CAS No. 1025065-69-3

SGI-1776

货号: B1684610
CAS 编号: 1025065-69-3
分子量: 405.4 g/mol
InChI 键: MHXGEROHKGDZGO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SGI-1776 是一种靶向 Pim 激酶家族的小分子抑制剂,该家族包括 Pim-1、Pim-2 和 Pim-3。这些激酶是丝氨酸/苏氨酸激酶,参与各种细胞过程,例如细胞周期进程、细胞凋亡和耐药性。 This compound 在治疗各种癌症,特别是血液系统恶性肿瘤如急性髓性白血病和慢性淋巴细胞白血病方面显示出潜力 .

科学研究应用

SGI-1776 因其在癌症治疗中的潜力而被广泛研究。它在通过抑制在各种癌症中过表达的 Pim 激酶来诱导癌细胞凋亡方面显示出功效。该化合物已在急性髓性白血病、慢性淋巴细胞白血病和套细胞淋巴瘤的临床前模型中进行了评估。 它还因其对多药耐药癌细胞的化学疗法增敏潜力而受到研究 .

作用机制

SGI-1776 通过抑制 Pim 激酶的活性发挥作用。这些激酶参与调节细胞存活、增殖和凋亡的各种底物的磷酸化。通过抑制 Pim 激酶,this compound 降低了关键蛋白(如 c-Myc 和 Mcl-1)的磷酸化,从而导致细胞存活减少和凋亡增加。 该化合物还抑制 RNA 和蛋白质合成,进一步促进了其细胞毒性作用 .

生化分析

Biochemical Properties

SGI-1776 inhibits Pim-1, Pim-2, and Pim-3 . It affects survival pathways by interacting with multiple substrates. The phosphorylation of traditional Pim kinase targets, c-Myc (Ser62) and 4E-BP1 (Thr36/Thr47), were both decreased in actively cycling acute myeloid leukemia (AML) cell lines MV-4-11, MOLM-13, and OCI-AML-3 .

Cellular Effects

Treatment of AML cells with this compound results in a concentration-dependent induction of apoptosis . It also reduces cell proliferation, decreases invasive ability, increases caspase-3 activity, and induces apoptosis, cell cycle arrest, and mitochondrial depolarization .

Molecular Mechanism

This compound down-regulates the Pim-1 expression and inhibits Pim-1 kinase activity . It also reduces the levels of antiapoptotic proteins Bcl-2, Bcl-x L, XIAP, and proapoptotic Bak and Bax .

Temporal Effects in Laboratory Settings

The effects of this compound on AML cells over time have been observed in laboratory settings. A significant reduction in Mcl-1 was observed, which was correlated with inhibition of global RNA and protein synthesis and MCL-1 transcript decline after this compound treatment .

Dosage Effects in Animal Models

In animal models, studies with mice bearing MV-4-11 tumors showed efficacy with this compound . The effects of this compound vary with different dosages, but specific threshold effects or toxic effects at high doses have not been reported.

Metabolic Pathways

It is known to interact with Pim kinases, which have numerous targets including regulators of transcription, translation, cell cycle, survival, and drug resistance .

准备方法

SGI-1776 是通过从 1,4-二溴-反式-2-丁烯开始的一系列化学反应合成的。合成路线包括在三个步骤中制备 3-溴-6-氯-咪唑并[1,2-b]哒嗪骨架。

化学反应分析

SGI-1776 经历了各种化学反应,包括:

    氧化和还原: 这些反应对于修饰化合物上的官能团以增强其活性至关重要。

    取代: 这些反应中常用的试剂包括芳基硼酸和脂肪胺。 .

相似化合物的比较

SGI-1776 属于一类称为咪唑并[1,2-b]哒嗪的化合物。类似的化合物包括其他 Pim 激酶抑制剂,例如 AZD1208、LGH447 和 PIM447。与这些化合物相比,this compound 对所有三种 Pim 激酶表现出强大的活性,其抑制浓度为纳摩尔级。 它因治疗窗窄而在 1 期临床试验中被中止 .

类似化合物列表:

  • AZD1208
  • LGH447
  • PIM447

属性

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O/c1-27-9-7-14(8-10-27)12-24-18-5-6-19-25-13-17(28(19)26-18)15-3-2-4-16(11-15)29-20(21,22)23/h2-6,11,13-14H,7-10,12H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXGEROHKGDZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647329
Record name N-[(1-Methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025065-69-3
Record name SGI-1776
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025065693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SGI-1776
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12494
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[(1-Methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SGI-1776
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72AUA0603W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 100 mL round bottom flask was charged with a magnetic stir bar, toluene (17.45 mL), 6-chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine hydrochloride (550 mg, 1.57 mmol) (EN02141-06), Pd2dba3 (144 mg, 0.16 mmol), 2'-(dicyclohexylphosphino)-N,N-dimethylbiphenyl-2-amine (185 mg, 0.47 mmol),sodium tert-butoxide (604 mg, 6.28 mmol), and (1-methylpiperidin-4-yl)methanamine (302 mg, 2.36 mmol). The mixture was degassed with argon, the vessel fitted with a reflux condenser, and then placed in an oil bath heated to 110 °C with stirring for 16 h. The mixture was cooled to rt, pre-absorbed onto silca gel (~ 10 g) and purified on silica gel (80 g) using MeOH/DCM (1:3) as eluent to afford the title compound, .N-((1-methylpiperidin-4-yl)methyl)-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine (391 mg, 55.6 %) as an off white solid. 110 mg of this pure free base was dissolved in anhydrous MeOH and 32 uL of conc. H2SO4 were added. The mixture was stirred for 10 min. ar rt before being conc. in vacuo. The crude solids were triturated with diethyl ether and collected via vacuum filtration to afford the title compound as its bis(bisulfate).
Quantity
0.00628 mol
Type
reagent
Reaction Step One
Quantity
0.0175 L
Type
solvent
Reaction Step Two
Quantity
0.00236 mol
Type
reactant
Reaction Step Three
Quantity
0.00157 mol
Type
reactant
Reaction Step Four
Quantity
0.000471 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 300 ml round bottom lfask was charged with a magnetic stir bar, toluene (39 ml), 6-chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine (1.1 g, 3.51 mmol), Pd2(dba)3 (0.321 g, 0.35 mmol), 2-(DIMETHYLAMINO)-2'-(DICYCLOHEXYLPHOSPHINO)BIPHENYL (0.414 g, 1.05 mmol), SODIUM TERT-BUTOXIDE (1.011 g, 10.52 mmol), and (1-methylpiperidin-4-yl)methanamine (0.674 g, 5.26 mmol). The mixture was degassed with N2, the vessel fitted with a reflux condenser, and then placed in an oil bath heated to 110 °C for 16hrs. The mixture was cooled to r.t, filtered throught a bed of celite, washed with methanol, the filtrate was concentrated, the residue was pre-absorbed onto silca gel (~10g) and purified with ISCO (eluent methanol/DCM (1/3) to afford the title compound N-((1-methylpiperidin-4-yl)methyl)-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine (0.510 g, 35.9 %). (Note: the ligand I used was old) (note: tried direct displacement under microwave radiation at 180°C in 4MHCl or KOtBu in methoxyethanol; both condition didn't result in the desired product).
Quantity
0.0105 mol
Type
reagent
Reaction Step One
Quantity
0.039 L
Type
solvent
Reaction Step Two
Quantity
0.00526 mol
Type
reactant
Reaction Step Three
Quantity
0.00351 mol
Type
reactant
Reaction Step Four
Quantity
0.00105 mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SGI-1776
Reactant of Route 2
Reactant of Route 2
SGI-1776
Reactant of Route 3
Reactant of Route 3
SGI-1776
Reactant of Route 4
Reactant of Route 4
SGI-1776
Reactant of Route 5
Reactant of Route 5
SGI-1776
Reactant of Route 6
Reactant of Route 6
SGI-1776
Customer
Q & A

Q1: What is the primary molecular target of SGI-1776?

A1: this compound is a potent small molecule inhibitor of the PIM (proviral integration site for moloney murine leukemia virus) kinase family. [, , , , , , , ] It demonstrates nanomolar inhibitory activity against PIM-1, PIM-2, and PIM-3. [, , , , ]

Q2: How does this compound interact with PIM kinases?

A2: this compound acts as an ATP-competitive inhibitor, binding to the hinge region of PIM kinases, a unique ATP-binding pocket. [, ]

Q3: What are the downstream effects of this compound mediated PIM kinase inhibition?

A3: this compound disrupts multiple signaling pathways implicated in cell survival, proliferation, and drug resistance:

  • Apoptosis: this compound induces apoptosis in various cancer cells by:
    • Reducing phosphorylation of the pro-apoptotic protein BAD (BCL2 Associated Agonist Of Cell Death). [, , , , , ]
    • Decreasing the expression of MCL-1 (Induced myeloid leukemia cell differentiation protein Mcl-1), a pro-survival BCL-2 family member. [, , , ]
    • Increasing the expression of pro-apoptotic proteins such as BIM (Bcl-2-like protein 11) and FasL (Fas ligand). []
  • Cell cycle arrest: this compound can induce G1 cell cycle arrest in some cancer cell lines by:
    • Inhibiting the phosphorylation of cell cycle regulators p21Cip1/Waf1/p27kip1. [, , , ]
  • Transcription and Translation: this compound affects gene expression by:
    • Reducing the phosphorylation of c-MYC (MYC proto-oncogene, bHLH transcription factor), a key transcription factor involved in cell growth and proliferation. [, , , , , , ]
    • Decreasing global RNA and protein synthesis. [, , ]
    • Inhibiting the phosphorylation of 4E-BP1 (eIF4E-binding protein 1), a regulator of translation. [, , ]
  • Drug resistance: this compound may modulate drug resistance by:
    • Inhibiting drug transport mediated by the ATP-binding cassette (ABC) transporters P-glycoprotein (Pgp; MDR1; ABCB1) and breast cancer resistance protein (BCRP; ABCG2). [, , ]
    • Decreasing surface expression of ABCB1 and ABCG2. []

Q4: How does the structure of this compound contribute to its activity and selectivity for PIM kinases?

A5: While detailed structure-activity relationship (SAR) studies are not explicitly discussed in these abstracts, some studies highlight that modifications to the R1 and R2 groups of the imidazo[1,2-b]pyridazine scaffold significantly impact PIM kinase inhibition. [, ] Introduction of hydrophobic moieties at R1 and small ring substituents with 1 or 2 -CH2 spacers at the 6-amine position are crucial for enhancing PIM-1 kinase inhibition. []

Q5: Have researchers developed second-generation PIM inhibitors based on the this compound scaffold?

A6: Yes, researchers have developed second-generation PIM inhibitors with improved potency and pharmacological profiles compared to this compound. [] These newer inhibitors exhibit enhanced potency against the PIM kinase family and demonstrate favorable hERG and CYP inhibition profiles, potentially leading to improved safety and efficacy. []

Q6: What are the key preclinical findings supporting this compound as a potential anticancer agent?

A6: this compound demonstrates promising preclinical activity in various in vitro and in vivo models:

  • In vitro: Inhibits the proliferation and induces apoptosis of various cancer cell lines, including AML, ALL, myeloma, prostate cancer, ovarian cancer, and others. [, , , , , , , , , , , , ]
  • In vivo: Demonstrates significant tumor growth inhibition in xenograft models of AML, ALL, and prostate cancer. [, , , , ]
  • Synergy with other agents: Enhances the efficacy of conventional chemotherapeutic agents, such as cytarabine and taxanes, in preclinical models. [, , ] Exhibits synergistic effects when combined with other targeted therapies, including JAK inhibitors and HDAC inhibitors. [, , ]

Q7: What are the future directions for research on this compound and PIM kinase inhibitors?

A10: * Development of safer and more selective PIM inhibitors: Research is ongoing to develop second-generation PIM inhibitors with improved pharmacological profiles and reduced toxicity. [, ]* Identification of optimal therapeutic combinations: Preclinical studies highlight the potential of combining PIM inhibitors with other targeted therapies or chemotherapies to overcome resistance and enhance efficacy. [, , , , ] Further research is needed to identify the most effective combinations and optimize treatment strategies.* Elucidating mechanisms of resistance: Understanding the mechanisms underlying resistance to PIM inhibitors is crucial for developing strategies to overcome it and improve long-term treatment outcomes. []* Exploring PIM kinase inhibition in other diseases: Given the role of PIM kinases in various cellular processes, their inhibition might hold therapeutic potential in other diseases beyond cancer. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。